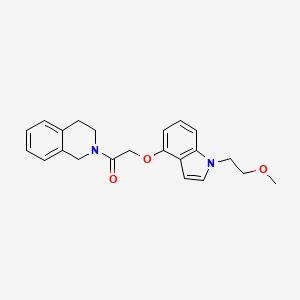![molecular formula C19H16ClN3O4 B11003581 N-[5-(acetylamino)-2-methoxyphenyl]-7-chloro-4-hydroxyquinoline-3-carboxamide](/img/structure/B11003581.png)
N-[5-(acetylamino)-2-methoxyphenyl]-7-chloro-4-hydroxyquinoline-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[5-(acetylamino)-2-methoxyphenyl]-7-chloro-4-hydroxyquinoline-3-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes an acetylamino group, a methoxyphenyl group, a chloroquinoline moiety, and a hydroxyquinoline carboxamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(acetylamino)-2-methoxyphenyl]-7-chloro-4-hydroxyquinoline-3-carboxamide typically involves multiple steps, including the formation of intermediate compounds. The process often begins with the acetylation of an amino group, followed by the introduction of a methoxy group to the phenyl ring. The chloroquinoline moiety is then synthesized through a series of reactions involving chlorination and cyclization. Finally, the hydroxyquinoline carboxamide group is introduced through a coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of advanced techniques such as continuous flow reactors, automated synthesis, and high-throughput screening to identify the most efficient reaction pathways.
Chemical Reactions Analysis
Types of Reactions
N-[5-(acetylamino)-2-methoxyphenyl]-7-chloro-4-hydroxyquinoline-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide (NaN3) or thiourea.
Major Products
The major products formed from these reactions include quinone derivatives, amine derivatives, and various substituted quinoline compounds.
Scientific Research Applications
N-[5-(acetylamino)-2-methoxyphenyl]-7-chloro-4-hydroxyquinoline-3-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[5-(acetylamino)-2-methoxyphenyl]-7-chloro-4-hydroxyquinoline-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including the inhibition of cell proliferation or the induction of apoptosis.
Comparison with Similar Compounds
N-[5-(acetylamino)-2-methoxyphenyl]-7-chloro-4-hydroxyquinoline-3-carboxamide can be compared with other similar compounds, such as:
- N-[5-(acetylamino)-2-methoxyphenyl]-2-{[3-(4-ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro 1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide
- N-[5-(acetylamino)-2-methoxyphenyl]-2-{[4-(4-ethoxyphenyl)-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
These compounds share similar structural features but differ in their specific functional groups and overall molecular architecture. The unique combination of functional groups in this compound contributes to its distinct chemical and biological properties.
Properties
Molecular Formula |
C19H16ClN3O4 |
|---|---|
Molecular Weight |
385.8 g/mol |
IUPAC Name |
N-(5-acetamido-2-methoxyphenyl)-7-chloro-4-oxo-1H-quinoline-3-carboxamide |
InChI |
InChI=1S/C19H16ClN3O4/c1-10(24)22-12-4-6-17(27-2)16(8-12)23-19(26)14-9-21-15-7-11(20)3-5-13(15)18(14)25/h3-9H,1-2H3,(H,21,25)(H,22,24)(H,23,26) |
InChI Key |
IWOHUHQMSWWVCV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)OC)NC(=O)C2=CNC3=C(C2=O)C=CC(=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-benzyl-3-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)propanamide](/img/structure/B11003500.png)
![2-(2-oxo-2H-benzo[b][1,4]oxazin-4(3H)-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide](/img/structure/B11003504.png)
![N-[3-(methylsulfanyl)phenyl]-2-{[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide](/img/structure/B11003513.png)
![N-{[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-alanine](/img/structure/B11003523.png)
![2-(5-methoxy-1H-indol-1-yl)-N-{3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}acetamide](/img/structure/B11003531.png)

![methyl (8-{[4-(4-chlorophenyl)piperazin-1-yl]methyl}-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate](/img/structure/B11003551.png)
![N-[3-(acetylamino)phenyl]-4-oxo-4-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)butanamide](/img/structure/B11003556.png)
![N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B11003563.png)
![2-(2,5-dimethyl-1H-pyrrol-1-yl)-N-[3-(1H-1,2,4-triazol-3-yl)phenyl]acetamide](/img/structure/B11003570.png)
![2-[4-(acetylamino)-1H-indol-1-yl]-N-[4-(acetylamino)phenyl]acetamide](/img/structure/B11003588.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide](/img/structure/B11003589.png)
![N-{4-[(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)acetyl]phenyl}acetamide](/img/structure/B11003593.png)
![Methyl 4-[({[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B11003598.png)
